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molecular formula C17H14N2O B8466131 3-(1H-Indol-3-yl)-2-methyl-2,3-dihydro-isoindol-1-one

3-(1H-Indol-3-yl)-2-methyl-2,3-dihydro-isoindol-1-one

Cat. No. B8466131
M. Wt: 262.30 g/mol
InChI Key: IJEDEXSIXRKLCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07405215B2

Procedure details

The product from example 20, step a) (650 mg, 3.98 mmol) and indole (780 mg, 6.67 mmol) were heated (neat) to 180° C. for 30 minutes. The reaction was cooled to rt and the product was recrystallized from ethanol/water to give 452 mg of the sub-title compound as a tan solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
780 mg
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
O[CH:2]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[C:4](=[O:11])[N:3]1[CH3:12].[NH:13]1[C:21]2[C:16](=[CH:17][CH:18]=[CH:19][CH:20]=2)[CH:15]=[CH:14]1>>[NH:13]1[C:21]2[C:16](=[CH:17][CH:18]=[CH:19][CH:20]=2)[C:15]([CH:2]2[C:10]3[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=3)[C:4](=[O:11])[N:3]2[CH3:12])=[CH:14]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1N(C(C2=CC=CC=C12)=O)C
Name
Quantity
780 mg
Type
reactant
Smiles
N1C=CC2=CC=CC=C12

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the product was recrystallized from ethanol/water

Outcomes

Product
Name
Type
product
Smiles
N1C=C(C2=CC=CC=C12)C1N(C(C2=CC=CC=C12)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 452 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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